N-(2-cyanophenyl)-2-[(4-methoxyphenyl)sulfonyl-methylamino]acetamide
Description
N-(2-cyanophenyl)-2-[(4-methoxyphenyl)sulfonyl-methylamino]acetamide is a synthetic organic compound that belongs to the class of sulfonyl compounds. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of a sulfonyl group and a cyano group in the molecule suggests potential biological activity and reactivity.
Properties
IUPAC Name |
N-(2-cyanophenyl)-2-[(4-methoxyphenyl)sulfonyl-methylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-20(25(22,23)15-9-7-14(24-2)8-10-15)12-17(21)19-16-6-4-3-5-13(16)11-18/h3-10H,12H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPVPIQCIXQWIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=CC=C1C#N)S(=O)(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanophenyl)-2-[(4-methoxyphenyl)sulfonyl-methylamino]acetamide typically involves multi-step organic reactions. One possible route could be:
Formation of the sulfonyl chloride: Reacting 4-methoxybenzenesulfonyl chloride with a suitable base.
Amidation: Reacting the sulfonyl chloride with methylamine to form the sulfonyl-methylamino intermediate.
Coupling with 2-cyanophenyl group: Reacting the intermediate with 2-cyanophenyl acetic acid under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the sulfonyl-methylamino linkage.
Reduction: Reduction reactions could target the cyano group, converting it to an amine.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nitrating agents, or alkylating agents under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or sulfoxides.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
N-(2-cyanophenyl)-2-[(4-methoxyphenyl)sulfonyl-methylamino]acetamide could have various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme inhibition or receptor binding due to its structural features.
Medicine: Possible applications in drug development, particularly as an anti-inflammatory or anticancer agent.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, the compound could interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonyl group may play a role in binding to active sites, while the cyano group could be involved in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(2-cyanophenyl)-2-[(4-methylphenyl)sulfonyl-methylamino]acetamide
- N-(2-cyanophenyl)-2-[(4-chlorophenyl)sulfonyl-methylamino]acetamide
- N-(2-cyanophenyl)-2-[(4-fluorophenyl)sulfonyl-methylamino]acetamide
Uniqueness
N-(2-cyanophenyl)-2-[(4-methoxyphenyl)sulfonyl-methylamino]acetamide is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. The combination of the cyano and sulfonyl groups also provides a distinctive set of chemical properties that can be exploited in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
